4-Iodo-3-(trifluoromethyl)pyridin-2-amine

Overview

Description

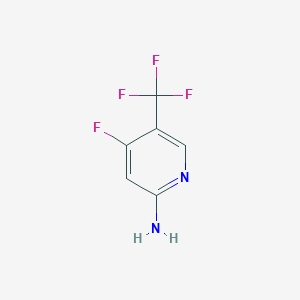

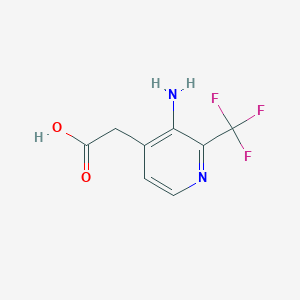

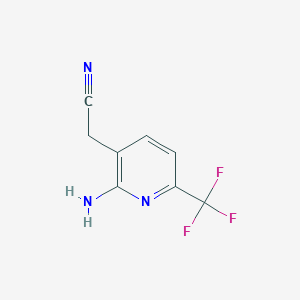

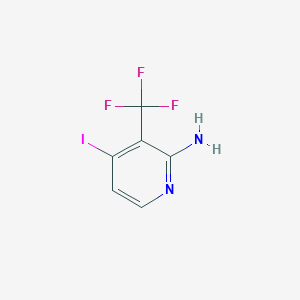

“4-Iodo-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C6H4F3IN2 . It has a molecular weight of 288.01 g/mol . The IUPAC name for this compound is 4-iodo-3-(trifluoromethyl)pyridin-2-amine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “4-Iodo-3-(trifluoromethyl)pyridin-2-amine”, is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Molecular Structure Analysis

The InChI string for “4-Iodo-3-(trifluoromethyl)pyridin-2-amine” is InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) . The Canonical SMILES string is C1=CN=C(C(=C1I)C(F)(F)F)N .

Physical And Chemical Properties Analysis

“4-Iodo-3-(trifluoromethyl)pyridin-2-amine” has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 287.93713 g/mol . The Topological Polar Surface Area is 38.9 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Synthesis of Peptidomimetics

Saitton, Kihlberg, and Luthman (2004) described the synthesis of 2,3,4-substituted pyridine derivatives, which are useful as scaffolds in the development of peptidomimetics. This process involves the use of a variety of electrophiles in a halogen-dance reaction to produce functionalized scaffolds, including the conversion of iodo-pyridine to a Grignard derivative for efficient coupling with amino acid derivatives (Saitton, Kihlberg, & Luthman, 2004).

Halogen Shuffling in Pyridines

Mongin, Tognini, Cottet, and Schlosser (1998) demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be used for further manipulation in reaction sequences involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Synthesis of 2-Iodo-Imidazo[1,2-a]pyridines

Dheer, Reddy, Rath, Sangwan, Das, and Shankar (2016) developed a methodology for the synthesis of 2-iodo-imidazo[1,2-a]pyridines using an iodine/CuI mediated double oxidative C–H amination reaction. This method is noted for its mild reaction conditions and high regioselectivity (Dheer et al., 2016).

Aminomethylation of Pyridine Derivatives

Nagae, Shibata, Tsurugi, and Mashima (2015) explored the catalysis of ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines using group 3 metal triamido complexes. This process allows for the synthesis of aminomethylated products (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like reverse transcriptase .

Mode of Action

It’s known that the amine group in such compounds can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .

Biochemical Pathways

It’s known that similar compounds are involved in many syntheses of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .

Result of Action

Similar compounds have shown improved drug potency toward certain enzymes by key hydrogen bonding interactions with the protein .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Future Directions

properties

IUPAC Name |

4-iodo-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYHKWUVUCEPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-(trifluoromethyl)pyridin-2-amine | |

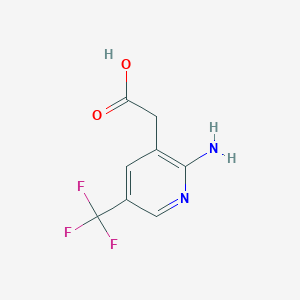

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.